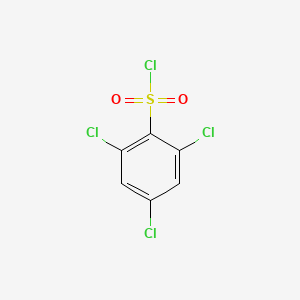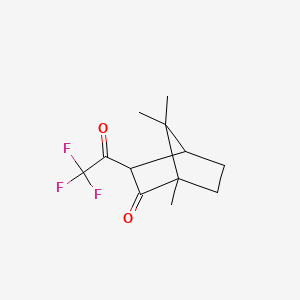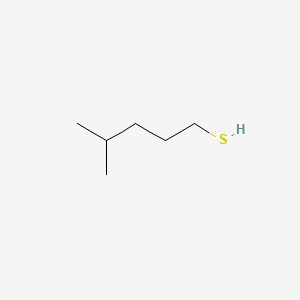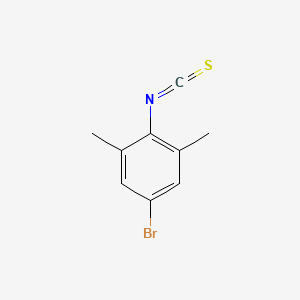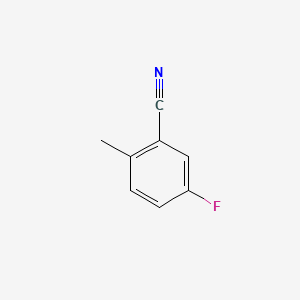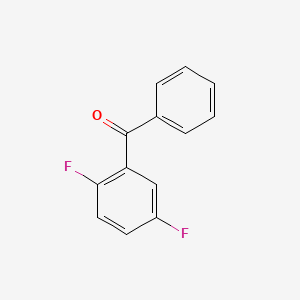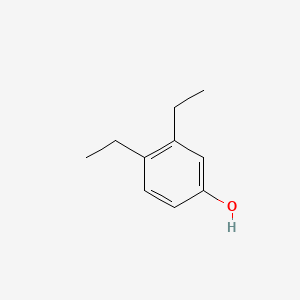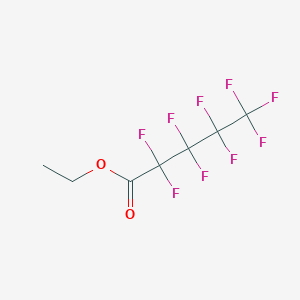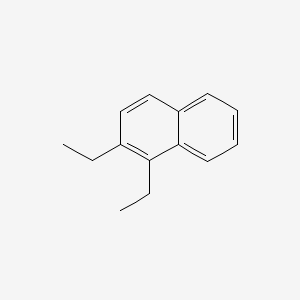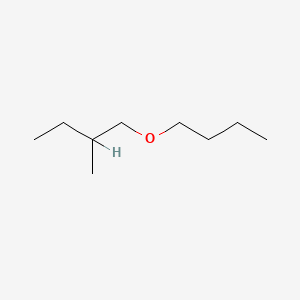
1-Butoxy-2-methylbutane
Descripción general
Descripción
1-Butoxy-2-methylbutane is a chemical compound with the molecular formula C9H20O and a molecular weight of 144.25 . It has a density of 0.774 g/cm3 and a boiling point of 73.4-74.3 °C (at 50 Torr) .
Molecular Structure Analysis
The molecular structure of 1-Butoxy-2-methylbutane consists of a butoxy group (C4H9O) attached to a 2-methylbutane molecule (C5H11) . The exact 3D structure can be determined using computational chemistry methods .Physical And Chemical Properties Analysis
1-Butoxy-2-methylbutane has a molecular weight of 144.25 and a density of 0.774 g/cm3 . It has a boiling point of 73.4-74.3 °C (at 50 Torr) .Aplicaciones Científicas De Investigación
Biofuel and Alternative Energy Research
1-Butoxy-2-methylbutane, also studied in its isomeric form as 2-methylbutanol, is being explored for its potential as a biofuel and alternative energy source. For instance, a study by Park et al. (2015) discusses the combustion characteristics of 2-methylbutanol, including experiments on ignition delay times and flame speeds, providing essential data for its use in combustion engines. This research contributes to the understanding of how these types of alcohols behave under various combustion conditions and their potential as sustainable fuel sources (Park et al., 2015).
Chemical Synthesis and Catalysis
In the realm of chemical synthesis, 1-Butoxy-2-methylbutane's derivatives are used in various reactions. For instance, Petukhova et al. (2010) studied the epoxidation of 2-methylbutene-2 with 2-methylbutane hydroperoxide, highlighting its application in catalysis. The study provided a mathematical model for the process, which is crucial for understanding and optimizing these types of chemical reactions (Petukhova et al., 2010).
Environmental and Engineering Applications
1-Butoxy-2-methylbutane and its isomers are also being explored in environmental applications. Gironi et al. (2003) conducted a study on the adsorption of methyl tert-butyl ether (MTBE) and 1-methylbutane vapors on activated carbon. This research is significant for understanding how to control emissions from gasoline and other sources, contributing to environmental protection strategies (Gironi et al., 2003).
Thermodynamics and Physical Chemistry
In physical chemistry, the thermodynamic properties of 1-Butoxy-2-methylbutane and related compounds have been extensively studied. Sharonov et al. (1991) investigated the molar enthalpies of formation and vaporization of t-butoxybutanes, which is critical for understanding the physical and chemical properties of these substances in various states and conditions (Sharonov et al., 1991).
Propiedades
IUPAC Name |
1-butoxy-2-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-4-6-7-10-8-9(3)5-2/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKMWZZHCGSIRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337878 | |
| Record name | 1-Butoxy-2-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butoxy-2-methylbutane | |
CAS RN |
62238-03-3 | |
| Record name | 1-Butoxy-2-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



